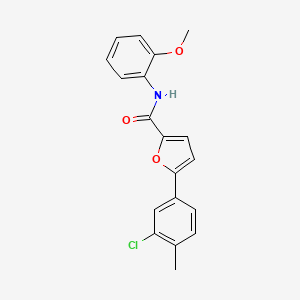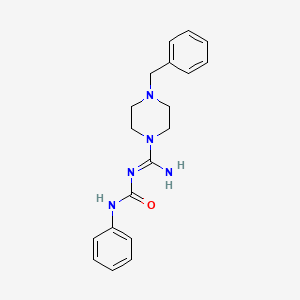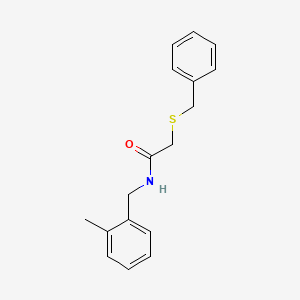![molecular formula C15H12N2O5S B5717542 methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate, also known as MNTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and material science.
Aplicaciones Científicas De Investigación
Methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate induces cell cycle arrest and apoptosis in cancer cells by targeting the tubulin polymerization and disrupting the microtubule network, leading to the inhibition of cell division and proliferation.
methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are the hallmark features of these diseases. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate also exhibits antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Mecanismo De Acción
The mechanism of action of methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are required for cell division and proliferation. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate binds to the colchicine site on tubulin and disrupts the microtubule network, leading to the activation of the mitotic checkpoint and subsequent cell cycle arrest and apoptosis. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers and fibrils.
Biochemical and Physiological Effects
methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate exhibits a range of biochemical and physiological effects, including the inhibition of cell division and proliferation, induction of apoptosis, inhibition of protein aggregation, and antioxidant and anti-inflammatory properties. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate has been shown to induce cell cycle arrest at the G2/M phase and activate the mitotic checkpoint, leading to the inhibition of cancer cell growth. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate also induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate's ability to inhibit protein aggregation may have important implications for the treatment of neurodegenerative diseases. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate's antioxidant and anti-inflammatory properties may contribute to its neuroprotective effects and reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate has several advantages for lab experiments, including its simple and efficient synthesis method, high yield and purity, and potent anticancer and neuroprotective activity. However, methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate also has some limitations, including its poor solubility in water, which may limit its bioavailability and require the use of organic solvents for in vitro and in vivo studies. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate's mechanism of action may also have off-target effects on other microtubule-binding proteins, which may affect its specificity and selectivity.
Direcciones Futuras
There are several future directions for the study of methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate, including the optimization of its synthesis method to improve its solubility and bioavailability, the development of novel analogs with improved potency and selectivity, and the evaluation of its efficacy in animal models of cancer and neurodegenerative diseases. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate's potential as a therapeutic agent for other diseases, such as infectious diseases and autoimmune disorders, should also be explored. The development of new drug delivery systems, such as nanoparticles and liposomes, may also enhance the pharmacokinetics and pharmacodynamics of methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate and improve its clinical translation.
Métodos De Síntesis
Methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate can be synthesized through a simple and efficient method involving the reaction of 3-(4-nitrophenyl)acrylic acid with methyl 2-amino-3-thiophenecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate as a yellow solid with a high yield and purity.
Propiedades
IUPAC Name |
methyl 3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-22-15(19)14-12(8-9-23-14)16-13(18)7-4-10-2-5-11(6-3-10)17(20)21/h2-9H,1H3,(H,16,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUIEOMHIFNECN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)


![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)



![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)